K103N Mutant Activity: Retained Potency Where First-Generation NNRTIs Fail
HIV-1 inhibitor-22 inhibits the K103N mutant HIV-1 strain with an EC50 of 0.201 μM, representing minimal potency loss compared to wild-type (EC50 0.304 μM, 0.66-fold shift) . In contrast, the prototype NNRTI nevirapine shows a >100-fold loss of activity against the same K103N mutant (wild-type EC50 ~0.1 μM, K103N EC50 >10 μM) . This differential retention of potency against a key NNRTI resistance mutation constitutes a significant selection criterion.
| Evidence Dimension | Antiviral potency against HIV-1 K103N mutant |
|---|---|
| Target Compound Data | EC50 = 0.201 μM |
| Comparator Or Baseline | Nevirapine: EC50 >10 μM against K103N (wild-type EC50 ~0.1 μM) |
| Quantified Difference | >50-fold superior potency for inhibitor-22 against K103N |
| Conditions | Cell-based antiviral assay, HIV-1 K103N mutant strain |
Why This Matters
Selecting a compound that retains activity against resistant strains is critical for antiviral research programs focusing on clinically relevant mutations.
